Methyl 6-amino-4-bromopicolinate hydrochloride
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Overview
Description
Methyl 6-amino-4-bromopicolinate hydrochloride is a chemical compound with the molecular formula C7H7BrN2O2·HCl It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-bromopicolinate hydrochloride typically involves the following steps:
Bromination: The starting material, methyl picolinate, undergoes bromination at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated intermediate is then subjected to amination at the 6th position. This can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-bromopicolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted picolinates.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Methyl 6-amino-4-bromopicolinate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-bromopicolinate hydrochloride involves its interaction with specific molecular targets. The amino and bromine substituents on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-amino-4-fluoropicolinate: Contains a fluorine atom at the 4th position.
Methyl 6-amino-4-iodopicolinate: Contains an iodine atom at the 4th position.
Uniqueness
Methyl 6-amino-4-bromopicolinate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C7H8BrClN2O2 |
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Molecular Weight |
267.51 g/mol |
IUPAC Name |
methyl 6-amino-4-bromopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)5-2-4(8)3-6(9)10-5;/h2-3H,1H3,(H2,9,10);1H |
InChI Key |
JPGKOTBHEOMMIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)N.Cl |
Origin of Product |
United States |
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